Cas no 1105204-05-4 (2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one)

2-Methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core linked to a substituted 1,2,4-oxadiazole moiety. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and agrochemical research. The presence of the oxadiazole ring enhances stability and bioactivity, while the methylphenyl substitution offers potential for targeted interactions. Its well-defined synthetic pathway allows for high purity and reproducibility. The compound’s balanced lipophilicity and electron-rich framework suggest utility in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. Its structural complexity enables exploration of structure-activity relationships in medicinal chemistry applications.
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one structure
1105204-05-4 structure
商品名:2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS番号:1105204-05-4
MF:C19H17N3O3
メガワット:335.356584310532
CID:5393219

2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
    • 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
    • インチ: 1S/C19H17N3O3/c1-12-7-9-14(10-8-12)18-20-17(25-21-18)11-22-15-5-3-4-6-16(15)24-13(2)19(22)23/h3-10,13H,11H2,1-2H3
    • InChIKey: HTZRRGBLFGQBPG-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=CC=C2N(CC2ON=C(C3=CC=C(C)C=C3)N=2)C(=O)C1C

2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-6752-4mg
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-6752-5μmol
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-6752-5mg
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-6752-3mg
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-6752-10μmol
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-6752-10mg
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-6752-2μmol
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-6752-1mg
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-6752-2mg
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105204-05-4 90%+
2mg
$59.0 2023-04-26

2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one 関連文献

2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1105204-05-4 and Product Name: 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

The compound with the CAS number 1105204-05-4 and the product name 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its benzoxazinone core and oxadiazole moiety, positions it as a promising candidate for further investigation in drug discovery and development.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel heterocyclic compounds due to their unique chemical properties and biological functionalities. The benzoxazinone scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,2,4-oxadiazole ring in this compound introduces additional pharmacophoric elements that can modulate its biological activity. This structural feature is particularly noteworthy, as oxadiazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

The 2-methyl substituent at the 2-position of the benzoxazinone ring further enhances the compound's potential as a pharmacological agent. This methyl group can influence both the electronic properties of the molecule and its solubility profile, which are crucial factors in drug design. Additionally, the 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}- portion of the molecule suggests a high degree of functionalization that may contribute to its binding affinity and selectivity towards specific biological targets. Such modifications are often employed to optimize drug-like properties such as potency, bioavailability, and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential lead compounds for various therapeutic indications. In the case of 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one, computational studies have suggested that it may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer progression. These findings align with the growing interest in developing small molecule inhibitors as part of combination therapy strategies.

The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry. The multi-step synthetic route involves strategic functional group transformations and precise regioselective reactions to construct the desired framework. Key steps include the formation of the oxadiazole ring through cyclocondensation reactions and subsequent alkylation to introduce the bulky [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl group. Each synthetic step has been optimized to ensure high yields and purity, which are essential for subsequent biological evaluation.

Biological evaluation of 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has revealed promising preliminary results. In vitro assays have demonstrated its ability to inhibit proliferation in several cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity is a critical factor in drug development, as it reduces off-target effects and improves patient tolerance. Furthermore, preliminary pharmacokinetic studies suggest that this compound may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the process of identifying novel bioactive compounds like this one. HTS allows for rapid testing of large libraries of compounds against numerous biological targets simultaneously, while structure-based drug design leverages knowledge of molecular structures to guide rational modifications aimed at improving potency and selectivity. The combination of these approaches has significantly enhanced our ability to develop next-generation therapeutics.

Future directions for research on CAS No. 1105204-05-4 include exploring its mechanism of action in greater detail. Understanding how this compound interacts with its target proteins at a molecular level will provide valuable insights into its therapeutic potential and aid in the design of analogs with enhanced properties. Additionally,in vivo studies are planned to assess its efficacy and safety profile in animal models before progressing to clinical trials.

The development of novel pharmaceutical agents is a complex yet rewarding endeavor that relies on interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。The compound CAS No。11052040504 exemplifies how advances in synthetic chemistry、computational modeling,and biological screening can converge to produce innovative therapeutic solutions。As research continues,it is anticipated that such molecules will play an increasingly important role in addressing unmet medical needs worldwide。

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd